molecular formula C23H31NO2 B14383492 1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol CAS No. 89646-38-8

1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol

Cat. No.: B14383492
CAS No.: 89646-38-8
M. Wt: 353.5 g/mol
InChI Key: VRCKOFFIUPQZMD-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol is a complex organic compound that features a piperidine ring, a diphenyl moiety, and a butane-1,4-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the diphenyl moiety and the butane-1,4-diol backbone. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diphenyl Moiety: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Butane-1,4-diol Backbone: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and diphenyl moiety play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenyl-2-(piperidin-1-yl)ethanol
  • 1,1-Diphenyl-2-(piperidin-1-yl)ethane

Uniqueness

1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol is unique due to its combination of a piperidine ring, diphenyl moiety, and butane-1,4-diol backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

89646-38-8

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

1,1-diphenyl-2-(1-piperidin-1-ylethyl)butane-1,4-diol

InChI

InChI=1S/C23H31NO2/c1-19(24-16-9-4-10-17-24)22(15-18-25)23(26,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14,19,22,25-26H,4,9-10,15-18H2,1H3

InChI Key

VRCKOFFIUPQZMD-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3

Origin of Product

United States

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